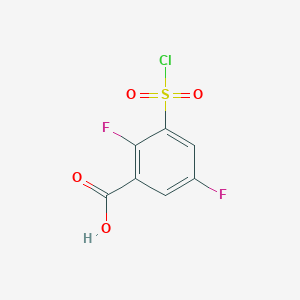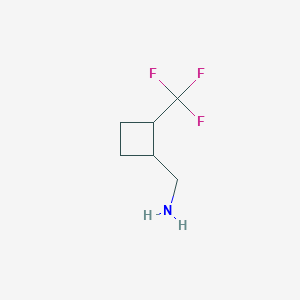
1-(2,4-Dimethylfuran-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylfuran-3-yl)ethanamine is an organic compound belonging to the class of heterocyclic amines It features a furan ring substituted with two methyl groups at positions 2 and 4, and an ethanamine group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylfuran-3-yl)ethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Methylation: The furan ring is then methylated at positions 2 and 4 using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dimethylfuran-3-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Tetrahydrofuran derivatives.
Substitution: Alkylated amines.
Applications De Recherche Scientifique
1-(2,4-Dimethylfuran-3-yl)ethanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylfuran-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Dimethylfuran-3-yl)ethanamine: Similar structure but with methyl groups at positions 2 and 5.
1-(2,3-Dimethylfuran-4-yl)ethanamine: Methyl groups at positions 2 and 3.
Uniqueness
1-(2,4-Dimethylfuran-3-yl)ethanamine is unique due to its specific substitution pattern on the furan ring, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(2,4-dimethylfuran-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NO/c1-5-4-10-7(3)8(5)6(2)9/h4,6H,9H2,1-3H3 |
Clé InChI |
ASLYHTAFSRAVMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=C1C(C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15227635.png)





